

Application Notes and Protocols: Schisandrin C Epoxide Analytical Standard

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Compound of Interest		
Compound Name:	Schisandrin C epoxide	
Cat. No.:	B12101499	Get Quote

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Introduction

Schisandrin C epoxide is a natural lignan identified in Clerodendron inerme seeds and is structurally related to Schisandrin C, a well-studied bioactive compound from Schisandra chinensis. As an analytical standard and reference material, **Schisandrin C epoxide** is essential for the accurate identification, quantification, and quality control of this compound in research and drug development. These application notes provide detailed protocols and information for the effective use of **Schisandrin C epoxide** as a reference standard.

Disclaimer: Limited direct experimental data is publicly available for **Schisandrin C epoxide**. The protocols and biological context provided herein are largely based on established methods for the closely related and extensively studied parent compound, Schisandrin C. These methodologies should be considered as a starting point and require independent validation for **Schisandrin C epoxide**.

Physicochemical Properties and Storage

Accurate characterization of the reference standard is fundamental to its application.



Property	Value	Source
Molecular Formula	C22H22O7	[1]
Molecular Weight	398.41 g/mol	[1]
CAS Number	81345-36-0	[1]
Appearance	Crystalline solid	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years	[4]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[4]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is adapted from validated methods for Schisandrin C and other lignans and is intended for the determination of purity and concentration of **Schisandrin C epoxide**.[5][6][7]

3.1.1. Experimental Workflow: HPLC Analysis



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Caption: A streamlined workflow for HPLC analysis.

3.1.2. Materials and Reagents



- Schisandrin C epoxide reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade methanol (optional, for stock solution)
- Formic acid (optional, for mobile phase modification)

3.1.3. Instrumentation and Conditions

Parameter	Recommended Condition
HPLC System	Agilent 1100 or equivalent with UV/DAD detector
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and water gradient
Gradient Program	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm and 254 nm
Injection Volume	10 μL

3.1.4. Standard Solution Preparation



- Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Schisandrin C
 epoxide reference standard and dissolve it in 5 mL of methanol or acetonitrile in a volumetric
 flask.
- Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).

3.1.5. Data Analysis and Interpretation

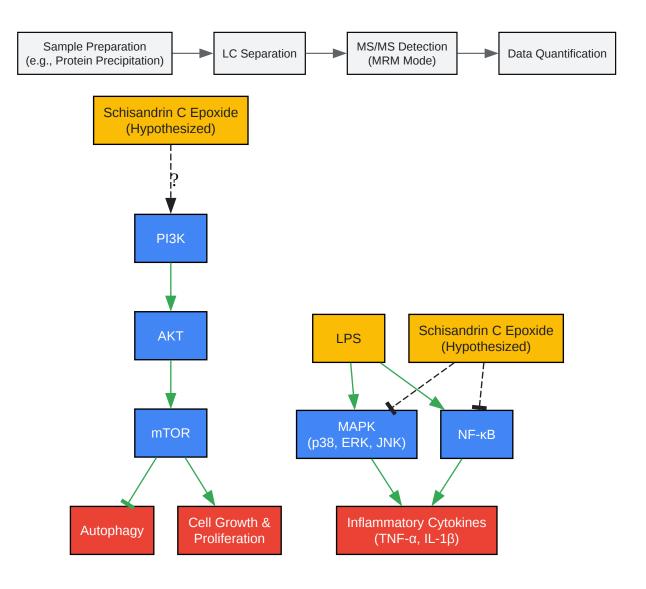
- Purity Assessment: The purity of the Schisandrin C epoxide standard can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
- Quantification: Generate a calibration curve by plotting the peak area against the
 concentration of the working standard solutions. The concentration of unknown samples can
 be determined using the linear regression equation of this curve. A linearity of r² ≥ 0.999 is
 desirable.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace-Level Quantification

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for quantifying **Schisandrin C epoxide** in complex matrices, such as biological fluids or herbal extracts. The parameters are based on methods for similar lignans.[8]

3.2.1. Experimental Workflow: LC-MS/MS Analysis





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